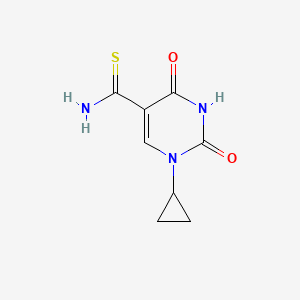
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a cyclopropyl group attached to the pyrimidine ring, along with two oxo groups and a carbothioamide group
準備方法
The synthesis of 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone, followed by the introduction of a thiocarbonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles such as amines or alcohols, forming new derivatives.
Hydrolysis: Hydrolysis of the compound in the presence of acids or bases can lead to the cleavage of the thiocarbonyl group, yielding corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
類似化合物との比較
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can be compared with other similar compounds, such as:
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a nitrile group instead of a thiocarbonyl group, which affects its reactivity and biological activity.
1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: The presence of a methyl group at the 6-position introduces steric effects and alters the compound’s chemical properties.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a carboxylic acid group, which influences its solubility and reactivity compared to the carbothioamide derivative.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties
特性
分子式 |
C8H9N3O2S |
|---|---|
分子量 |
211.24 g/mol |
IUPAC名 |
1-cyclopropyl-2,4-dioxopyrimidine-5-carbothioamide |
InChI |
InChI=1S/C8H9N3O2S/c9-6(14)5-3-11(4-1-2-4)8(13)10-7(5)12/h3-4H,1-2H2,(H2,9,14)(H,10,12,13) |
InChIキー |
VAIVXSJOEGZKRH-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(C(=O)NC2=O)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


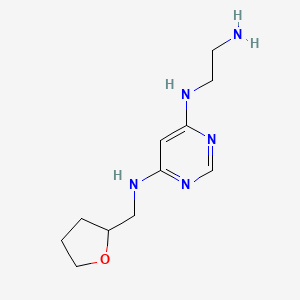
![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)

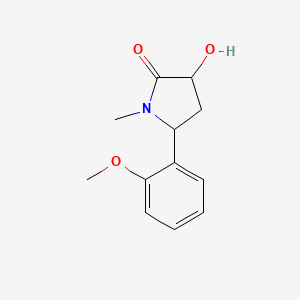
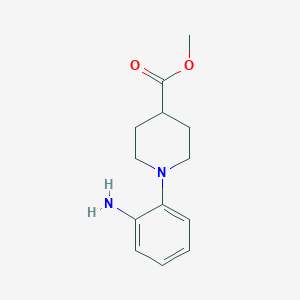
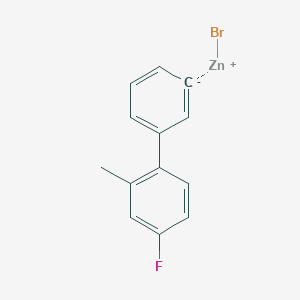
![6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14869413.png)


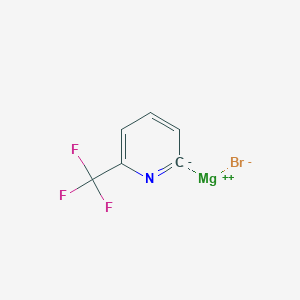
![(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B14869432.png)


